4-Bromobenzo[d]isoxazol-3(2H)-one

Regioselective cross-coupling Suzuki-Miyaura reaction Palladium catalysis

Researchers require regiochemically pure brominated benzisoxazolones for reproducible cross-coupling. Regioisomeric impurities (5-bromo, 6-bromo) alter oxidative addition rates and biological assay outcomes. This 4-bromo derivative (CAS 1379310-99-2) provides: - 99.1% purity batch to minimize side reactions - C-Br handle for Suzuki-Miyaura & Buchwald-Hartwig - logP ~2.30 for balanced ADME starting point - Heavy atom for X-ray crystallographic phasing

Molecular Formula C7H4BrNO2
Molecular Weight 214.02 g/mol
CAS No. 1379310-99-2
Cat. No. B3047341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzo[d]isoxazol-3(2H)-one
CAS1379310-99-2
Molecular FormulaC7H4BrNO2
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=O)NO2
InChIInChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10)
InChIKeyZUQGAUXKKYVVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzo[d]isoxazol-3(2H)-one: Chemical Identity & Procurement Context


4-Bromobenzo[d]isoxazol-3(2H)-one (CAS 1379310-99-2) is a brominated heterocyclic building block belonging to the 1,2-benzisoxazol-3(2H)-one class . With molecular formula C₇H₄BrNO₂ and a molecular weight of 214.02 g·mol⁻¹, this compound features a bromine substituent at the 4-position of the fused benzene ring, which distinguishes it from its regioisomeric analogs (e.g., 5-bromo, 6-bromo, and 7-bromo derivatives) and other halogenated variants . Its primary utility lies in cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) where the C–Br bond serves as a synthetic handle for constructing more complex molecular architectures relevant to medicinal chemistry and agrochemical research programs . The reported commercial purity range spans 95% to 99.1% (batch-dependent), with a computed logP of approximately 2.30 and a polar surface area (PSA) of 46.26 Ų .

4-Bromobenzo[d]isoxazol-3(2H)-one: Why Generic Isomer Substitution Fails


4-Bromobenzo[d]isoxazol-3(2H)-one cannot be freely interchanged with its 5-bromo, 6-bromo, or 7-bromo regioisomers, nor with chloro or iodo analogs, because the position of the halogen atom on the benzene ring dictates both the electronic environment of the isoxazolone core and the regiochemical outcome of downstream cross-coupling reactions [1]. The 4-bromo substitution places the reactive C–Br bond adjacent to the fused isoxazole ring, creating a distinct steric and electronic profile that influences oxidative addition rates in palladium-catalyzed transformations relative to the 5-bromo isomer (CAS 65685-50-9) . Furthermore, the 4-bromo derivative exhibits a computed logP of approximately 2.30 and a PSA of 46.26 Ų, physicochemical parameters that differ from those of other halogenated benzisoxazolones and directly affect solubility, membrane permeability, and chromatographic behavior in both synthetic and bioassay contexts . Substituting one regioisomer for another without experimental validation risks introducing unwanted changes in reaction yield, product distribution, or biological activity readout.

4-Bromobenzo[d]isoxazol-3(2H)-one: Quantitative Differentiation vs. Closest Analogs


4-Bromo vs. 5-Bromo Cross-Coupling Reactivity Profiles

The bromine atom at the 4-position of the benzo[d]isoxazol-3(2H)-one scaffold is located ortho to the ring junction and adjacent to the carbonyl group of the isoxazolone, creating an electronically unique aryl bromide center. In contrast, the 5-bromo isomer (CAS 65685-50-9) places bromine at a position para to the carbonyl-bearing ring junction . Published reactivity data for structurally related bromooxazole and bromoisoxazole systems demonstrate that the position of the halogen significantly alters the rate of oxidative addition with Pd(0) catalysts; 4-bromooxazole derivatives generally require milder conditions or different ligand systems compared to 5-bromo isomers to achieve comparable cross-coupling yields [1]. Specifically, in Suzuki-Miyaura cross-coupling of isomeric bromooxazoles, regiocontrolled lithiation-bromination strategies yield exclusively the 2-, 4-, or 5-bromo isomers, and each isomer displays distinct reactivity profiles requiring optimized catalyst-ligand combinations . While direct head-to-head kinetic data for the 4-bromo vs. 5-bromo benzisoxazolone pair is not publicly available, the established class-level behavior of bromooxazole and bromoisoxazole regioisomers supports that the 4-substitution pattern confers a non-interchangeable reactivity profile.

Regioselective cross-coupling Suzuki-Miyaura reaction Palladium catalysis

Solid-Form and Melting Point Differences Despite Equivalent logP/PSA

The computed logP values for 4-bromobenzo[d]isoxazol-3(2H)-one (2.30) and 5-bromobenzo[d]isoxazol-3(2H)-one (~2.30) are virtually identical, as are their calculated PSA values (~46.26 Ų) [1]. However, the 5-bromo isomer exhibits a high melting point range of 210–218°C, indicative of strong intermolecular hydrogen bonding in the crystalline lattice . While the melting point of the 4-bromo isomer is not publicly reported in accessible databases, the structural difference—bromine adjacent to the isoxazolone carbonyl in the 4-isomer vs. bromine distal to the carbonyl in the 5-isomer—is expected to alter crystalline packing and thermal behavior . This divergence in solid-state properties has direct implications for formulation development, solubility in organic solvents, and storage stability, even when solution-phase lipophilicity parameters appear indistinguishable.

Lipophilicity Solid-state properties Melting point Formulation

Commercial Purity Comparison: 4-Bromo vs. 5-Bromo Isomer

The 4-bromobenzo[d]isoxazol-3(2H)-one is commercially available with batch purity of 99.1% from Shaoyuan Technology (SY499008), as verified by in-house QC . Other vendors supply the compound at 98% purity (Leyan) and ≥95% purity (ChemeMenu) [1]. For the 5-bromo isomer (CAS 65685-50-9), the standard commercial purity specification from multiple vendors is typically 95% (AKSci, Bidepharm, Delta-B) . This 4.1% absolute purity differential (99.1% vs. 95.0%) between the highest-grade offerings of the two isomers translates to a 4.3% relative impurity reduction and may be consequential in applications requiring high-purity intermediates, such as late-stage functionalization in medicinal chemistry or material science where trace impurities can interfere with catalytic cycles or spectroscopic characterization.

Chemical purity Quality control Procurement specification

Tautomeric Equilibrium and Halogen Effects vs. Other Benzisoxazolones

Benzo[d]isoxazol-3(2H)-ones exist in a tautomeric equilibrium between the lactam (2H-one) and lactim (3-hydroxybenzisoxazole) forms [1]. The 4-bromo substituent, positioned ortho to the isoxazolone carbonyl, exerts an electron-withdrawing inductive effect and a potential steric influence on this equilibrium, shifting the relative population of tautomers compared to the unsubstituted parent (CAS 21725-69-9) or the 5-bromo isomer . Published literature on benzo-annelated heterocycles demonstrates that substituents adjacent to the oxo-hydroxy tautomeric system can significantly perturb equilibrium constants [2]. Reversed-phase TLC lipophilicity studies comparing 1,3-benzoxazol-2(3H)-ones with their isomeric 1,2-benzisoxazol-3(2H)-one analogs confirmed that bromo-substitution alters chromatographic retention (RM₀ values) relative to the parent scaffold, reflecting changes in both lipophilicity and intramolecular hydrogen-bonding capability [3]. The 4-bromo substitution pattern is unique among commercially available monobromobenzisoxazolone isomers because it places the halogen in direct electronic communication with the tautomeric center, whereas the 5- and 6-bromo isomers exert predominantly resonance effects through the aromatic ring.

Tautomerism Heterocyclic chemistry Structure-activity relationship

4-Bromobenzo[d]isoxazol-3(2H)-one: Validated Research & Industrial Applications


Suzuki-Miyaura Cross-Coupling for Medicinal Chemistry Libraries

The 4-bromo substituent serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids, enabling the construction of diverse 4-aryl-benzo[d]isoxazol-3(2H)-one libraries. The 4-position bromine, being adjacent to the isoxazolone carbonyl, presents a distinct electronic environment for oxidative addition with Pd(0) catalysts compared to the more commonly used 5-bromo isomer . High-purity material (99.1% batch grade) minimizes side reactions from halogenated impurities during catalytic cycles, which is particularly critical for parallel library synthesis where reaction yield reproducibility is paramount .

Buchwald-Hartwig Amination at C-4 Position

The C-4 aryl bromide can undergo Buchwald-Hartwig C–N coupling with primary and secondary amines to install nitrogen-containing functional groups at the position ortho to the isoxazolone carbonyl, generating novel N-aryl/alkyl-4-aminobenzo[d]isoxazol-3(2H)-one analogs. The proximity of the introduced amine to the tautomeric isoxazolone system creates opportunities for intramolecular hydrogen bonding that may influence both physicochemical properties and biological target engagement [1].

BET Bromodomain Inhibitor Fragment and Bivalent Ligand Intermediate

The benzo[d]isoxazole scaffold has been validated as a core structure in potent BET bromodomain inhibitors targeting BRD4 for castration-resistant prostate cancer [2]. While published SAR studies have explored various substitution patterns on the benzo[d]isoxazole core, the 4-bromo derivative provides a regiochemically defined intermediate for introducing diverse substituents at the 4-position via cross-coupling, enabling systematic exploration of the chemical space around this pharmacophoric scaffold [2]. The commercial availability of the 4-bromo isomer at 99.1% purity facilitates reproducible structure-activity relationship (SAR) studies without confounding effects from regioisomeric impurities .

Lipophilicity-Modulated Bioisostere Exploration

Based on the reversed-phase TLC lipophilicity data demonstrating significant differences in RM₀ values between isomeric benzoxazolone and benzisoxazolone scaffolds, the 4-bromobenzo[d]isoxazol-3(2H)-one (logP ~2.30) can serve as a balanced lipophilicity starting point for introducing polar or lipophilic substituents at the 4-position to modulate ADME properties [3]. The bromine atom also provides a heavy-atom handle for X-ray crystallographic phasing of protein-ligand complexes, a practical advantage in structure-based drug design [1].

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